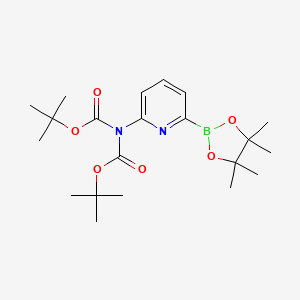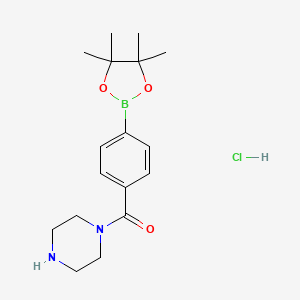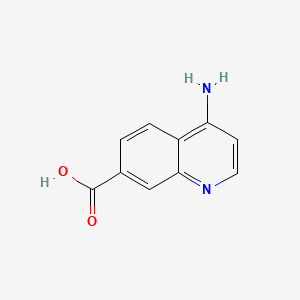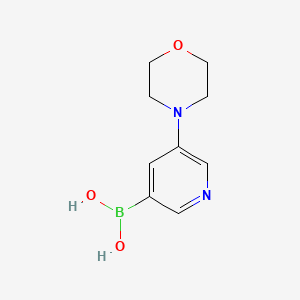
(4-Formyl-3,5-Dimethylphenyl)boronsäure
Übersicht
Beschreibung
(4-Formyl-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.994. The purity is usually 95%.
BenchChem offers high-quality (4-Formyl-3,5-dimethylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Formyl-3,5-dimethylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (4-Formyl-3,5-Dimethylphenyl)boronsäure:
Suzuki-Kupplungsreaktionen
Diese Verbindung kann als Reaktant in palladiumkatalysierten Suzuki-Kupplungsreaktionen verwendet werden, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese verschiedener organischer Verbindungen zu bilden .
Zuckergewinnung
Sie dient als Co-Extraktionsmittel für die Extraktion von Zuckern wie Xylose, Glucose und Fructose aus wässrigen Lösungen .
Krebsforschung
Phenylboronsäuren, einschließlich dieser Verbindung, werden als Inhibitoren von Enzymen wie Serinprotease und Kinase eingesetzt, die am Tumorwachstum und der Metastasierung beteiligt sind. Sie spielen auch eine Rolle bei der Bor-Neutroneneinfangtherapie von Tumoren .
Sensoranwendungen
Aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen sind Boronsäuren in verschiedenen Sensoranwendungen nützlich, sowohl in homogenen Assays als auch in heterogener Detektion .
Kreuzkupplungsreaktionen
Boronsäuren werden in Kreuzkupplungsreaktionen eingesetzt, die entscheidend sind, um komplexe Moleküle für die pharmazeutische Industrie und die Materialwissenschaft zu erzeugen .
Katalyse
Sie werden auch in der Katalyse eingesetzt und tragen zur Entwicklung neuer katalytischer Prozesse bei, die effizienter und umweltfreundlicher sind .
Medizinische Chemie
In der medizinischen Chemie tragen Boronsäuren zum Design und zur Synthese neuer Medikamente bei, insbesondere aufgrund ihrer einzigartigen Reaktivität und Fähigkeit, stabile Komplexe mit verschiedenen Biomolekülen zu bilden .
Polymer- und Optoelektronikmaterialien
Schließlich finden diese Verbindungen Anwendungen bei der Synthese von Materialien für die Polymer- und Optoelektronikindustrie, wo sie dazu beitragen, neue Materialien mit wünschenswerten Eigenschaften zu schaffen .
Jede oben genannte Anwendung repräsentiert ein einzigartiges Feld, in dem this compound eine entscheidende Rolle spielt. Die Vielseitigkeit der Verbindung unterstreicht ihre Bedeutung in verschiedenen Bereichen der wissenschaftlichen Forschung.
Wirkmechanismus
Target of Action
The primary target of 4-Formyl-3,5-dimethylphenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the Suzuki-Miyaura coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader biochemical pathways involved in carbon-carbon bond formation . This reaction allows for the synthesis of a wide range of organic compounds, contributing to various biochemical pathways .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a wide range of environmental conditions.
Eigenschaften
IUPAC Name |
(4-formyl-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOKNSHYDFAZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681619 | |
| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-71-6 | |
| Record name | B-(4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3,5-dimethylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)




